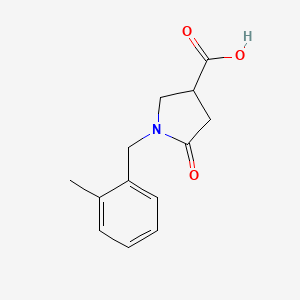

1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-4-2-3-5-10(9)7-14-8-11(13(16)17)6-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURRCQVBQRILJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 2-methylbenzyl chloride and a suitable nucleophile.

Oxidation and Carboxylation: The final steps involve oxidation to introduce the ketone group at the 5-position and carboxylation to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Key Findings from Analog Studies

Antioxidant Activity :

- Chloro and hydroxyl substituents (e.g., 5-Cl, 2-OH) enhance radical scavenging. For example, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-triazol-3-yl) derivative showed 1.35× higher DPPH activity than ascorbic acid .

- Free carboxylic acid moieties are critical for reducing power, as seen in compounds with OD values up to 1.675 .

Antimicrobial Activity :

- Hydroxyl and dichloro groups (e.g., 3,5-Cl, 2-OH) improve activity against Gram-positive bacteria like S. aureus and C. difficile. Compound 14 (1-(2-hydroxyphenyl) analog) exhibited MICs of 4–8 µg/mL .

Physicochemical Properties: Polar substituents (e.g., -OH, -COOH) increase water solubility but may reduce blood-brain barrier penetration.

Biological Activity

1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid can be represented as follows:

- Molecular Formula: C13H15NO3

- Molecular Weight: 233.26 g/mol

- SMILES Notation: CC(C1=CC=CC=C1)C(=O)N2CCC(C(=O)O)C2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-oxopyrrolidine derivatives, including 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds have demonstrated effectiveness against various Gram-positive and Gram-negative pathogens.

Key Findings:

- In Vitro Activity: The compound exhibited significant antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae.

- Mechanism of Action: The activity is believed to be linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Acinetobacter baumannii | 16 | Moderate |

| Klebsiella pneumoniae | 4 | High |

| Pseudomonas aeruginosa | >64 | No Activity |

Anticancer Activity

The anticancer potential of 1-(2-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has also been explored, particularly against lung cancer cell lines.

Key Findings:

- Cell Line Studies: In vitro studies using A549 human lung adenocarcinoma cells showed that the compound significantly reduced cell viability at concentrations as low as 50 µM.

- Cytotoxicity Assessment: Compared to standard chemotherapeutics like cisplatin, this compound exhibited a favorable cytotoxic profile with lower toxicity towards non-cancerous cells.

Table 2: Anticancer Activity Data

| Compound | Concentration (µM) | % Viability (A549) | % Viability (HSAEC) |

|---|---|---|---|

| 1-(2-Methylbenzyl)-5-oxo... | 50 | 30 | 80 |

| Cisplatin | 10 | 20 | 60 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various derivatives of pyrrolidine compounds against a panel of resistant pathogens. The results indicated that modifications in the side chains, such as the introduction of methyl groups, enhanced the antimicrobial potency against resistant strains.

Case Study 2: Anticancer Potential

In another investigation, the anticancer activity was assessed in a series of derivatives derived from the parent compound. The study found that certain substitutions on the aromatic ring significantly increased cytotoxicity against A549 cells while maintaining low toxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.